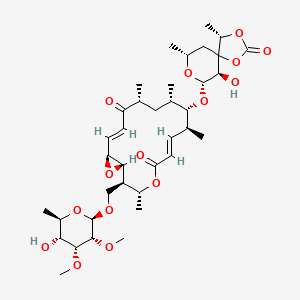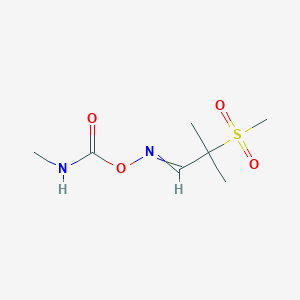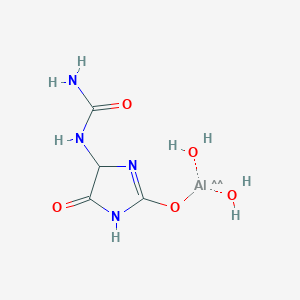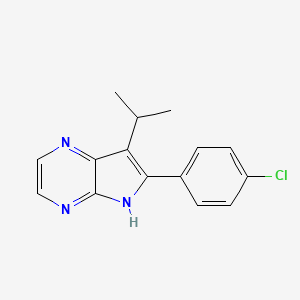
Aloisine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloisine B is a potent and selective inhibitor of cyclin-dependent kinases and glycogen synthase kinase. It has shown significant antiviral activity and is used in research related to Alzheimer’s disease, diabetes, HIV, and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloisine B can be synthesized through a series of chemical reactions involving the formation of a pyrrolo-pyrazine core. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with 2,3-dichloropyrazine under specific conditions to form the desired compound .
Industrial Production Methods: The industrial production of this compound involves the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL. This solution is then used for further processing and formulation .
Chemical Reactions Analysis
Types of Reactions: Aloisine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the pyrrolo-pyrazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Aloisine B has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and glycogen synthase kinase.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease, diabetes, HIV, and Parkinson’s disease.
Industry: Utilized in the development of antiviral agents and other pharmaceutical applications .
Mechanism of Action
Aloisine B exerts its effects by inhibiting cyclin-dependent kinases and glycogen synthase kinase. It competes with ATP for binding to the active site of these enzymes, thereby preventing their activity. This inhibition leads to cell cycle arrest in both G1 and G2 phases, ultimately inhibiting cell proliferation .
Comparison with Similar Compounds
Aloisine A: Another potent inhibitor of cyclin-dependent kinases with similar properties but different potency and selectivity.
Kenpaullone: A potent inhibitor of cyclin-dependent kinases and glycogen synthase kinase, used in similar research applications.
PHA-767491 hydrochloride: An effective ATP-competitive dual inhibitor of cyclin-dependent kinase and glycogen synthase kinase .
Uniqueness of Aloisine B: this compound is unique due to its specific inhibitory activity against cyclin-dependent kinases and glycogen synthase kinase, with IC50 values of 0.85 µM and 0.75 µM, respectively. Its antiviral activity and potential therapeutic applications in various diseases further distinguish it from other similar compounds .
Properties
CAS No. |
496864-14-3 |
|---|---|
Molecular Formula |
C15H14ClN3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19) |
InChI Key |
GFJIABMYYUGNEC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aloisine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




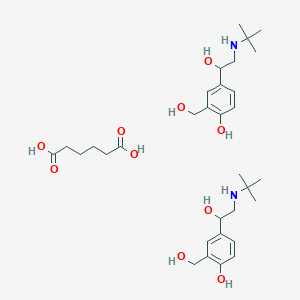
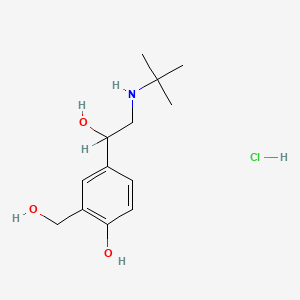

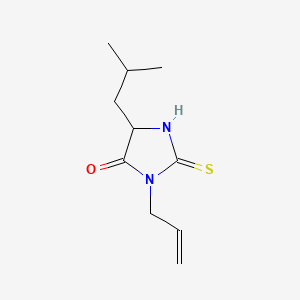
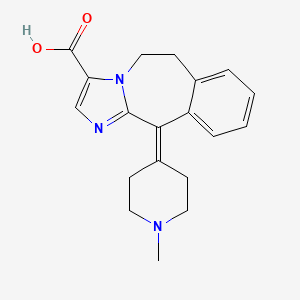
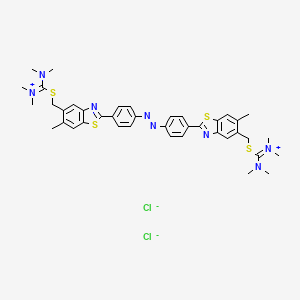
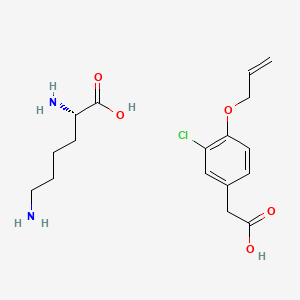

![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
